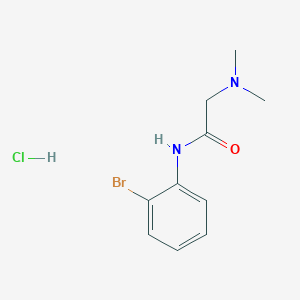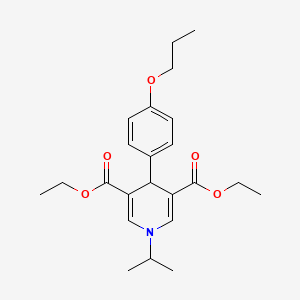methanol](/img/structure/B4138295.png)
[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl](phenyl)methanol
Descripción general
Descripción
[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl](phenyl)methanol, commonly known as PBZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PBZ belongs to the family of benzimidazole derivatives, which have been extensively studied for their pharmacological activities.
Mecanismo De Acción
The mechanism of action of PBZ is not fully understood. However, studies have suggested that PBZ may exert its pharmacological activities by inhibiting certain enzymes and signaling pathways. For example, PBZ has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. PBZ has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
PBZ has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that PBZ can induce apoptosis (programmed cell death) in cancer cells. PBZ has also been shown to inhibit the replication of certain viruses such as herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV). In animal studies, PBZ has been reported to exhibit anti-inflammatory and analgesic activities. PBZ has also been shown to enhance the growth and yield of certain crops.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PBZ has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. PBZ is also stable under normal laboratory conditions. However, PBZ has some limitations as well. It is not very soluble in water, which can make it difficult to administer in vivo. PBZ also has a relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on PBZ. One potential area of research is the development of PBZ derivatives with improved pharmacological activities. Another area of research is the elucidation of the exact mechanism of action of PBZ. Further studies are also needed to determine the optimal dosage and administration route for PBZ in various applications. Finally, research is needed to explore the potential use of PBZ in combination with other compounds for enhanced therapeutic effects.
In conclusion, PBZ is a chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of PBZ and its derivatives for various applications.
Aplicaciones Científicas De Investigación
PBZ has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, PBZ has been reported to exhibit antitumor, antiviral, and anti-inflammatory activities. PBZ has also been studied for its potential use as a diagnostic tool for cancer detection. In agriculture, PBZ has been tested for its ability to enhance plant growth and improve crop yield. In material science, PBZ has been studied for its potential use in the development of organic semiconductors.
Propiedades
IUPAC Name |
[1-(2-phenoxyethyl)benzimidazol-2-yl]-phenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-21(17-9-3-1-4-10-17)22-23-19-13-7-8-14-20(19)24(22)15-16-26-18-11-5-2-6-12-18/h1-14,21,25H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKUTTUKTCLSGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl](phenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3,3-dimethyl-8-(4-morpholinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B4138215.png)

![6-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B4138230.png)
![2,6-dimethyl-4-({methyl[1-methyl-2-(4-methylpyridin-2-yl)ethyl]amino}methyl)phenyl acetate](/img/structure/B4138233.png)
![N-[2-(diethylamino)ethyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B4138239.png)


![N-(3,4-dimethyl-5-isoxazolyl)-4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzenesulfonamide acetate](/img/structure/B4138260.png)
![N-[1-(4-allyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B4138267.png)
![4-methoxy-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B4138273.png)
![N-(4-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-2,5-diethoxyphenyl)benzamide](/img/structure/B4138281.png)


![2-(1,3-benzodioxol-5-ylmethyl)-7-bromo-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4138296.png)